

An In-depth Technical Guide to the Molecular Structure of Phenylmercuric Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercuric nitrate is an organomercury compound that has historically been utilized as a preservative and antiseptic agent. A significant ambiguity exists in its nomenclature, referring to both the pure chemical compound, nitrooxy(phenyl)mercury (C₆H₅HgNO₃), and, particularly within pharmaceutical contexts, a basic form which is an equimolecular mixture or compound of phenylmercuric nitrate and phenylmercuric hydroxide (C₁₂H₁₁Hg₂NO₄). This guide provides a comprehensive overview of the available data on the molecular structure of phenylmercuric nitrate, addressing this dual identity. While detailed crystallographic data such as precise bond lengths and angles are not readily available in the public domain, this document compiles the existing physical, chemical, and spectroscopic information. Furthermore, it outlines the standard experimental protocols for the synthesis and structural characterization of such organometallic compounds.

Chemical Identity and Molecular Formula

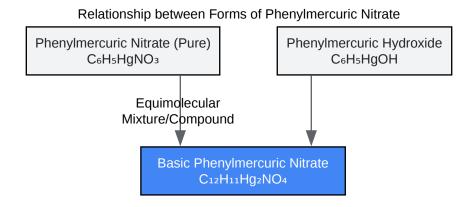
The term "phenylmercuric nitrate" can refer to two distinct chemical entities, a point of critical importance for researchers and developers.

Phenylmercuric Nitrate (Pure): This refers to the single chemical compound with the formula
 C₆H₅HgNO₃.[1][2] Its IUPAC name is nitrooxy(phenyl)mercury.



Basic Phenylmercuric Nitrate: This form, often found in pharmaceutical preparations, is a
mixture or an equimolecular compound of phenylmercuric nitrate (C₆H₅HgNO₃) and
phenylmercuric hydroxide (C₆H₅HgOH).[3] The resulting molecular formula is
C₁₂H₁₁Hg₂NO₄.[4]

The relationship between these two forms can be visualized as follows:



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Figure 1: Logical diagram illustrating the two forms of phenylmercuric nitrate.

Physicochemical Properties

A summary of the key physical and chemical properties for both forms of phenylmercuric nitrate is presented below.



Property	Phenylmercuric Nitrate (C ₆ H₅HgNO₃)	Basic Phenylmercuric Nitrate (C12H11Hg2NO4)
Molecular Weight	339.70 g/mol [1][2]	634.40 g/mol [4]
Appearance	White crystals or grey crystalline powder.[2] Lustrous scales.[2]	White or pale yellow powder. [3]
Melting Point	Decomposes at 187-190 °C.[2]	Decomposes between 175- 185 °C.
Solubility	Very slightly soluble in water.	Very slightly soluble in water and ethanol (96%), slightly soluble in hot water. Dissolves in glycerol and fatty oils.[3]
CAS Number	55-68-5[2][5]	8003-05-2[3]

Molecular Structure

Despite extensive searches of chemical and crystallographic databases, detailed single-crystal X-ray diffraction data for either form of phenylmercuric nitrate, which would provide precise bond lengths and angles, are not publicly available. A 1938 patent mentions a definite X-ray spectrum with "ten or more lines" for C₆H₅HgNO₃ but does not provide the data.[6]

Based on general principles of organometallic chemistry, the structure of pure phenylmercuric nitrate (C₆H₅HgNO₃) consists of a mercury atom covalently bonded to a phenyl group and ionically or covalently bonded to a nitrate group. The geometry around the mercury atom in such compounds is typically linear or nearly linear.

Figure 2: A representative diagram of the molecular structure of C₆H₅HgNO₃. Note: This is a hypothetical structure based on general chemical principles, not experimental crystallographic data.

Spectroscopic Data

Spectroscopic methods provide valuable information about the molecular structure.



Spectroscopic Data	Observations
Infrared (IR) Spectroscopy	An IR spectrum for basic phenylmercuric nitrate (C ₁₂ H ₁₁ Hg ₂ NO ₄) is available in the NIST Chemistry WebBook, compiled by the Coblentz Society.[4] Key absorption bands would be expected for the C-H stretching and bending of the phenyl group, as well as vibrations associated with the nitrate and hydroxide groups.
A ¹³C NMR spectrum for C6H5HgNO³ is available in the SpectraBase.[1] The spectra Spectroscopy 1³C NMR Spectroscopy atoms of the phenyl ring, with their chemical shifts influenced by the electron-withdraw effect of the mercury atom.	

Experimental Protocols

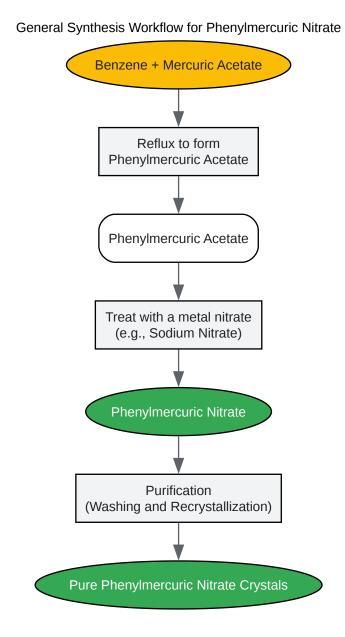
Detailed experimental protocols for the synthesis and characterization of phenylmercuric nitrate are crucial for reproducible research.

Synthesis of Phenylmercuric Nitrate

A common method for the synthesis of phenylmercuric nitrate involves a two-step process starting from the mercuration of benzene.[6][7]

Workflow for Synthesis:





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Figure 3: A generalized workflow for the synthesis of phenylmercuric nitrate.

Detailed Protocol:

• Synthesis of Phenylmercuric Acetate: Benzene is reacted with mercuric acetate, often with gentle heating or reflux.[7] The resulting phenylmercuric acetate precipitates upon cooling or concentration of the reaction mixture.



- Conversion to Phenylmercuric Nitrate: The isolated phenylmercuric acetate is then treated with a solution of a metal nitrate, such as sodium nitrate.[6] The less soluble phenylmercuric nitrate precipitates out of the solution.
- Purification: The crude phenylmercuric nitrate is purified by washing with water and a suitable organic solvent like alcohol to remove any remaining starting materials and byproducts.[6] Further purification can be achieved by recrystallization.[6]

Structural Characterization Protocols

5.2.1. Single-Crystal X-ray Diffraction

This technique would provide the definitive molecular structure, including bond lengths and angles.

- Crystal Growth: High-quality single crystals of phenylmercuric nitrate would need to be grown, typically by slow evaporation of a suitable solvent.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods and refined to achieve the best fit with the experimental data.

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or mixed with a mulling agent (like Nujol) to create a paste.
- Data Acquisition: The prepared sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.



 Spectral Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrations of different bonds within the molecule (e.g., C-H bonds of the phenyl ring, N-O bonds of the nitrate group).

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments in the molecule.

- Sample Preparation: A small amount of phenylmercuric nitrate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C spectra are recorded.
- Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectra are analyzed to deduce the structure of the phenyl group and its attachment to the mercury atom.

Conclusion

While "phenylmercuric nitrate" is a term used for both a pure compound and a basic mixture, a comprehensive understanding of its molecular structure is hampered by the lack of publicly available crystallographic data. This guide has synthesized the existing knowledge on its chemical identity, physicochemical properties, and spectroscopic features. The provided experimental protocols offer a roadmap for researchers aiming to perform a definitive structural analysis of this compound. Further investigation, particularly through single-crystal X-ray diffraction, is necessary to elucidate the precise bond lengths and angles and resolve any remaining structural ambiguities.

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